(6,8-Dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine hydrochloride
Description
(6,8-Dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine hydrochloride is a bicyclic pyrimidine derivative characterized by a fused pyrano-pyrimidine ring system and a primary amine functional group at the 2-position, stabilized as a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .
Properties
CAS No. |
1196155-34-6 |
|---|---|
Molecular Formula |
C8H12ClN3O |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c9-3-8-10-4-6-1-2-12-5-7(6)11-8;/h4H,1-3,5,9H2;1H |
InChI Key |
YYCFHCLTGMLKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=NC=C21)CN.Cl |
Origin of Product |
United States |
Biological Activity
The compound (6,8-Dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine hydrochloride is a pyrano-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula: C₈H₈ClN₃O
- Molecular Weight: 195.62 g/mol
This compound is characterized by a pyrano-pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrano-pyrimidine derivatives, including the compound . The findings suggest that these derivatives exhibit significant antibacterial and antifungal activities against various strains. For instance, derivatives similar to This compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.12 to 0.98 µg/mL against bacterial strains such as S. flexneri and fungal strains like C. albicans .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrano-pyrimidine derivatives has been highlighted in several studies. For instance, compounds related to this class have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that This compound may also possess similar anti-inflammatory properties.
Anticancer Activity
Pyrano-pyrimidine derivatives have been investigated for their anticancer effects. Compounds in this class have shown selective cytotoxicity against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of This compound in this context remains to be fully elucidated but warrants further investigation.
Table: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on a series of pyrano-pyrimidine derivatives found that modifications in the side chains significantly affected their antimicrobial potency. The introduction of electron-withdrawing groups enhanced activity against Gram-positive bacteria .
- Anti-inflammatory Mechanism : Research indicated that certain pyrano-pyrimidine derivatives inhibited COX-2 more effectively than COX-1, suggesting a selective anti-inflammatory profile that could minimize gastrointestinal side effects typically associated with non-selective COX inhibitors .
- Anticancer Potential : A recent investigation into the structure-activity relationship (SAR) of pyrano-pyrimidines revealed that specific substitutions on the pyrimidine ring could enhance anticancer activity by improving solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Analogous Pyrimidine Derivatives
Substituent Effects on Reactivity and Properties
- 2-Methoxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine (): This analog replaces the methanamine group with a methoxy substituent. The synthesis involves sodium methanolate and HCl neutralization, yielding a neutral compound instead of a salt. The absence of the amine group reduces water solubility compared to the hydrochloride form of the target compound. This highlights the critical role of the methanamine moiety in conferring ionic character and enhanced bioavailability .
- [4-(Difluoromethyl)pyrimidin-2-yl]methanamine Hydrochloride (): This derivative features a difluoromethyl group at the 4-position. Priced at €855/50mg, its higher cost compared to simpler analogs (e.g., 5-Hydrazinylpyrimidine dihydrochloride at €755/50mg) reflects synthetic complexity or specialized demand .
Fused Heterocyclic Systems
- Furo[2,3-d]pyridazinones (): These compounds replace the pyrimidine core with a pyridazine ring fused to a furan system. The alkynyl and chloro substituents in intermediates like 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-ones suggest divergent reactivity profiles, such as susceptibility to nucleophilic substitution. This contrasts with the pyrano-pyrimidine system’s stability under basic conditions (e.g., KOH in dioxane) .
Pharmaceutical Impurities and Regulatory Considerations
lists structurally distinct impurities like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1), a diazepine-containing byproduct. Such impurities are monitored under guidelines like the European Pharmacopoeia (EP) to ensure purity. The target compound’s synthesis must avoid analogous diazepine formation, emphasizing the need for precise reaction control .
Physicochemical and Commercial Comparison
Q & A
Basic: What are the key considerations for optimizing the synthesis of (6,8-dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine hydrochloride to maximize purity and yield?
Answer:
- Reaction Conditions: Control temperature (e.g., 60–80°C for condensation steps), solvent polarity (e.g., ethanol or DMF), and pH (basic conditions for nucleophilic substitutions) to minimize side reactions .
- Catalysts: Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate ring-closure steps in pyrano-pyrimidine systems .
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
- Analytical Validation: Confirm purity via HPLC (≥95%) and structural integrity via -NMR (e.g., δ 3.8–4.2 ppm for pyran ring protons) and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are most reliable for characterizing the structural and chemical stability of this compound under varying storage conditions?
Answer:
- Structural Confirmation:
- - and -NMR to verify pyrano-pyrimidine ring geometry and methanamine substitution .
- FT-IR spectroscopy to identify N–H stretches (3100–3300 cm) and C–N vibrations (1250–1350 cm) .
- Stability Assessment:
- Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the pyran ring) .
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for hydrochloride salts) .
Advanced: How can researchers resolve contradictory bioactivity data for this compound across different in vitro assays?
Answer:
- Assay-Specific Optimization:
- Adjust buffer pH (e.g., 7.4 vs. 6.5) to account for protonation state changes in the methanamine group, which may alter receptor binding .
- Validate cell-line specificity (e.g., HEK293 vs. HeLa) due to variations in transporter expression affecting intracellular compound accumulation .
- Orthogonal Validation:
- Use surface plasmon resonance (SPR) to measure direct binding affinity to target proteins, bypassing cellular variability .
- Cross-reference with metabolomics data to identify off-target interactions (e.g., inhibition of cytochrome P450 enzymes) .
Advanced: What strategies are effective for designing derivatives of this compound to enhance selectivity for kinase targets while minimizing off-target effects?
Answer:
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., –CF₃) at the pyrimidine C2 position to enhance ATP-binding pocket interactions .
- Replace the methanamine group with bulkier substituents (e.g., cyclopropylamine) to reduce passive diffusion and improve target specificity .
- Computational Guidance:
- Perform molecular docking with kinase homology models (e.g., CDK2 or JAK3) to prioritize derivatives with favorable binding energies .
- Use QSAR models to predict ADMET properties and exclude derivatives with high hERG channel affinity .
Basic: What methodologies are recommended for assessing the solubility and formulation compatibility of this hydrochloride salt in preclinical studies?
Answer:
- Solubility Profiling:
- Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with UV-Vis quantification (λ = 260–280 nm) .
- Formulation Screening:
- Test compatibility with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance bioavailability .
- Conduct stability studies in common excipients (e.g., PEG 400) under accelerated light and temperature conditions .
Advanced: How can mechanistic studies elucidate the role of the pyrano-pyrimidine core in modulating biological activity?
Answer:
- Proteomic Profiling:
- Use affinity chromatography with immobilized compound derivatives to identify binding partners in cell lysates .
- Isotopic Labeling:
- Mutagenesis Studies:
- Engineer target proteins with point mutations (e.g., ATP-binding pocket residues) to validate binding dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
